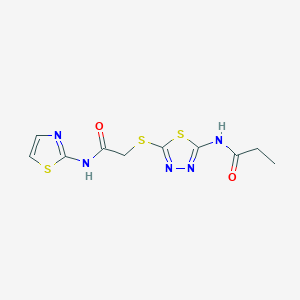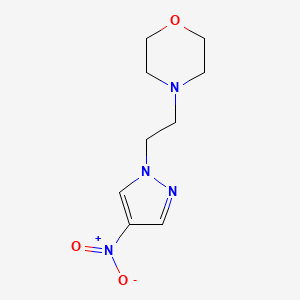![molecular formula C17H15Cl2N5OS B2590731 N-(2,3-dichlorophényl)-2-[(4-amino-5-(3-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 898622-66-7](/img/structure/B2590731.png)
N-(2,3-dichlorophényl)-2-[(4-amino-5-(3-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5OS and its molecular weight is 408.3. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Le groupement 1,2,4-triazole est bien connu pour ses propriétés antifongiques . Les composés contenant cette structure cyclique sont utilisés dans la synthèse de médicaments tels que le ravuconazole et le fluconazole, qui sont efficaces contre une variété d'infections fongiques. Le composé en question pourrait potentiellement être utilisé pour développer de nouveaux agents antifongiques plus efficaces ou ayant moins d'effets secondaires.
Recherche anticancéreuse
1,2,4-Triazoles : sont également reconnus pour leurs activités anticancéreuses . Ils peuvent être conçus pour interférer avec des voies spécifiques dans les cellules cancéreuses, conduisant à l'apoptose ou à l'arrêt du cycle cellulaire. La recherche sur les dérivés de ce composé pourrait conduire au développement de nouveaux agents de chimiothérapie.
Développement de médicaments antiviraux
Le cycle 1,2,4-triazole est un composant de plusieurs médicaments antiviraux, y compris la ribavirine . Le composé pourrait être étudié pour son utilisation potentielle dans la création de nouveaux médicaments antiviraux, en particulier face aux maladies virales émergentes.
Utilisations anti-inflammatoires et analgésiques
Les composés avec un noyau 1,2,4-triazole ont montré des effets anti-inflammatoires et analgésiques . Cela suggère que le composé pourrait être utilisé dans la synthèse de nouveaux médicaments pour traiter les maladies inflammatoires chroniques et la gestion de la douleur.
Activité antimicrobienne
Le groupe sulfanyl dans la structure du composé est connu pour contribuer à l'activité antimicrobienne . Cette propriété peut être exploitée pour développer de nouveaux agents antimicrobiens qui pourraient faire partie de la solution à la résistance aux antibiotiques.
Inhibition enzymatique pour les maladies cardiovasculaires
Des dérivés du 1,2,4-triazole ont été utilisés comme inhibiteurs enzymatiques liés aux maladies cardiovasculaires . Le composé pourrait être étudié pour son potentiel à inhiber les enzymes qui sont des cibles dans le traitement des maladies cardiaques.
Produits chimiques agricoles
Les dérivés du 1,2,4-triazole sont utilisés dans les produits chimiques agricoles pour protéger les cultures des infections fongiques . Le composé pourrait être modifié pour améliorer son efficacité ou réduire son impact environnemental.
Applications en science des matériaux
Enfin, les dérivés du 1,2,4-triazole ont des applications en science des matériaux, où ils peuvent être utilisés pour créer de nouveaux matériaux aux propriétés spécifiques . Ce composé pourrait être un point de départ pour la synthèse de matériaux aux caractéristiques thermiques ou électriques uniques.
Propriétés
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-4-2-5-11(8-10)16-22-23-17(24(16)20)26-9-14(25)21-13-7-3-6-12(18)15(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUMXYFBSKPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(3-bromobenzoyl)piperidin-3-yl]oxy}-3-chloropyridine](/img/structure/B2590649.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)

![N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)

![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)

![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
